![molecular formula C24H21N5O6 B2421815 (Z)-1-异丙基-2-((2-硝基苯甲酰基)亚氨基)-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-羧酸乙酯 CAS No. 534566-85-3](/img/structure/B2421815.png)
(Z)-1-异丙基-2-((2-硝基苯甲酰基)亚氨基)-5-氧代-2,5-二氢-1H-二吡啶并[1,2-a:2',3'-d]嘧啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring, which are common in many biological molecules and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it might interact with biological targets in specific ways. For instance, the pyrimidine and pyridine rings could potentially form hydrogen bonds with proteins or nucleic acids .科学研究应用
合成新衍生物
该化合物用作合成新衍生物的前体。 它用于合成新的杂环化合物,然后对其进行生物活性筛选功能评估 .
生物活性筛选
该化合物及其衍生物用于生物活性筛选。 它们被评估其潜在的生物活性,包括抗肿瘤活性 .
CDK2 抑制
该化合物已被研究其作为 CDK2 抑制剂的潜力。 CDK2 抑制是抗癌治疗的一个有吸引力的靶点,它以选择性的方式靶向肿瘤细胞 .
抗肿瘤活性
该化合物已显示出显著的抗肿瘤活性。 已发现它对某些细胞系具有强效作用,包括 MCF-7 和 HCT-116 .
分子对接模拟
该化合物用于分子对接模拟。 这些模拟有助于理解该化合物如何与某些蛋白质或酶的活性位点结合 .
药代动力学性质
该化合物的药代动力学性质已被研究。 这些研究有助于预测观察到的抗肿瘤活性的结构要求 .
生化分析
Biochemical Properties
(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids, thereby inhibiting its activity . This interaction can lead to the suppression of cell proliferation, making it a potential candidate for cancer treatment.
Cellular Effects
The effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues such as Leu83 . This binding inhibits CDK2 activity, leading to cell cycle arrest and apoptosis . Additionally, the compound can activate p53, a tumor suppressor protein, which further enhances its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its anti-cancer properties for several weeks, but its efficacy may decrease due to degradation . Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .
Dosage Effects in Animal Models
The effects of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects . Therefore, careful dosage optimization is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within mitochondria is particularly important for its pro-apoptotic effects, as it can directly interact with mitochondrial proteins to induce apoptosis .
属性
IUPAC Name |
ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6/c1-4-35-24(32)17-13-16-20(25-19-11-7-8-12-27(19)23(16)31)28(14(2)3)21(17)26-22(30)15-9-5-6-10-18(15)29(33)34/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYRACIVHWUBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

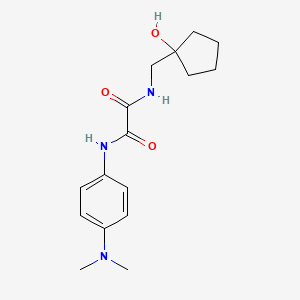
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
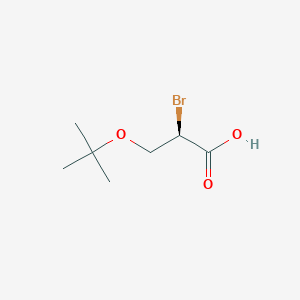
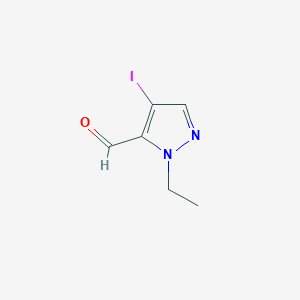


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)
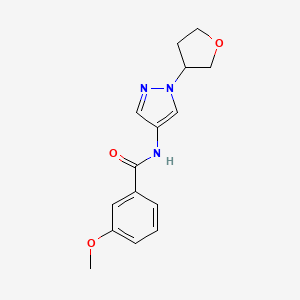
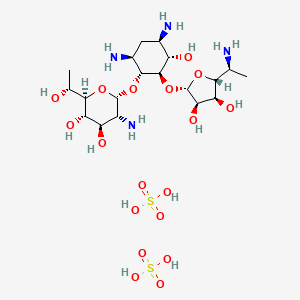
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2421752.png)
![N~4~-cycloheptyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2421753.png)
